molecular formula C22H18FN3O3 B2656457 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide CAS No. 850929-89-4

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide

Cat. No.: B2656457
CAS No.: 850929-89-4
M. Wt: 391.402
InChI Key: ZNMOSHCSQSFINZ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine core in the structure imparts significant pharmacological properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide typically involves multi-step reactions One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine coreThe final step involves the coupling of the imidazo[1,2-a]pyridine derivative with 2,3-dimethoxybenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide is unique due to the presence of both the imidazo[1,2-a]pyridine core and the 4-fluorophenyl group, which together enhance its biological activity and specificity. This combination makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-28-17-7-5-6-16(20(17)29-2)22(27)25-21-19(14-9-11-15(23)12-10-14)24-18-8-3-4-13-26(18)21/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMOSHCSQSFINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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